molecular formula C8H8N2 B1588828 4-(Methylamino)benzonitrile CAS No. 4714-62-9

4-(Methylamino)benzonitrile

Cat. No.: B1588828
CAS No.: 4714-62-9
M. Wt: 132.16 g/mol
InChI Key: JEDXDYXIRZOEKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methylamino)benzonitrile can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzonitrile with methylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylamino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Methylamino)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methylamino)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

    4-Aminobenzonitrile: Similar structure but lacks the methyl group.

    4-Dimethylaminobenzonitrile: Contains an additional methyl group on the amino nitrogen.

    4-Cyanobenzonitrile: Lacks the amino group.

Uniqueness: 4-(Methylamino)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the cyano and methylamino groups allows for diverse reactivity and applications in various fields .

Properties

IUPAC Name

4-(methylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDXDYXIRZOEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449955
Record name 4-(Methylamino)benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4714-62-9
Record name 4-(Methylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylamino)benzonitrile
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Synthesis routes and methods I

Procedure details

According to a similar manner to that in Reference Example 1, the title compound was synthesized from 4-fluorobenzonitrile and 40% aqueous methylamine solution.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 40% methylamine methanol solution (7.5 mL) was added to a methanol (2.5 mL) solution of 4-fluorobenzonitrile (2.00 g) and the mixture was heated under reflux for fifteen hours under nitrogen atmosphere. After the solvent was removed under reduced pressure, to the residue obtained was added water (15 mL) and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine successively, and dried over anhydrous sodium sulfate. The oil obtained by removal of the solvent under reduced pressure was purified by silica gel column chromatography (eluent; hexane:ethyl acetate=2:1) to obtain the titled compound (0.48 g) as crystals.
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methylamine methanol
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7.5 mL
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Synthesis routes and methods IV

Procedure details

To a solution of formic acid 30 mL and acetic anhydride 30 mL stirred at room temperature for 1 h was added a solution of 4-aminobenzonitrile 2.36 g (20.0 mmol) in CH2Cl2 150 mL dropwise at 0° C. The reaction mixture was stirred at room temperature for 4 h (EMI-mass: 146 [M]+). After concentration, the crude intermediate was dissolved in THF 50 mL, and was added BH3 in Me2S 15 mL. The reaction mixture was then stirred for 5 h under reflux. The crude product was extracted with EtOAc, washed with water, sat. Na2CO3 aqueous solution and dried on anhydrous MgSO4. After removal of solvents, 4-cyano-N-methylaniline was obtained in 80% purity based on GC/MS (EMI-mass: 132 [M]+). A mixture of crude 4-cyano-N-methylaniline 0.40 g (ca. 2 mmol) and 4-chloro-2-methylquinazoline 0.357 g (2.0 mmol) with NaOAc 0.2 g (2.3 mmol) in THF 20 mL and H2O 12 mL was stirred at 23° C. for 4 days. After removing solvents, the crude product was purified with preparative HPLC to give the titled compound in 1% yield (10 mg). 1H NMR (CD3OD, 400 MHz): δ 7.94 (d, 2H, J=8.8 Hz), 7.91-7.86 (m, 1H), 7.76-7.73 (m, 1H), 7.65 (d, 2H, J=8.8 Hz), 7.34-7.30 (m, 1H), 6.99-6.96 (m, 1H), 3.87 (s, 3H), 2.81 (s, 3H). m/e: 275.1420 (M+1).
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30 mL
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2.36 g
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Synthesis routes and methods V

Procedure details

This compound was prepared by treating 4-aminobenzonitrile with a slight excess, on a molar equivalents basis, of methyl iodide in tetrahydrofuran solvent for 4 hrs at room temperature. Removal of the THF and other volatiles, followed by recrystallization, gave a 76% yield of 4-(N-methyl)aminobenzonitrile, mp 85-87° C. Using Example 1 procedure, the aforesaid substituted nitrile was treated with ethanolamine to obtain a 70% yield of 2-[4-(N-methyl) aminophenyl]oxazoline, mp 145-147° C. Following the Example 6 procedure, the aforesaid compound was treated with TDO to form the oxazoline shown below, having a methyl group attached to the nitrogen in the acetoacetanilide segment. The product was recrystallized from ethyl acetate, mp 102-105° C. Elemental analysis, FT-IR, exhibiting 1726 (C—O) and 1635 (—C═N—) cm−1 absorptions, and with 1H NMR confirmed the below drawn structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Methylamino)benzonitrile
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Customer
Q & A

Q1: What makes 4-(Methylamino)benzonitrile (MABN) unique in terms of its photophysical properties?

A1: MABN exhibits a phenomenon known as thermally activated internal conversion (IC) [, ]. This means that as temperature increases, the efficiency of MABN's fluorescence decreases dramatically due to an increase in non-radiative energy dissipation through IC. This is a result of its molecular structure, specifically the twisted conformation of the methylamino group relative to the benzonitrile moiety in the ground state [, ].

Q2: How does the molecular structure of MABN contribute to its efficient internal conversion?

A2: In its ground state (S0), the methylamino group in MABN is twisted relative to the benzonitrile ring [, ]. Upon excitation to the first excited singlet state (S1), the molecule undergoes relaxation, and the amino group planarizes. This planarization process is thought to lead to a conical intersection between the S1 and S0 potential energy surfaces, facilitating efficient internal conversion []. This mechanism is supported by the fact that the structurally similar molecule 4-amino-3,5-dimethylbenzonitrile (HHD), which has a planar amino group in the ground state, does not exhibit efficient IC [].

Q3: What are the implications of the photoproduct formation observed with MABN in certain solvents?

A4: When MABN is irradiated in acetonitrile, it undergoes photodegradation, leading to the formation of MABN [, ]. This photoproduct has its own distinct fluorescence properties and emits in a similar spectral range as the locally excited state of MABN. Consequently, even small amounts of MABN can significantly influence the observed fluorescence spectrum and decay kinetics, leading to potential misinterpretations of the photophysical data [, ]. This highlights the importance of considering photoproduct formation when studying the photophysics of MABN in solution.

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